Diisopropanolamine

Cement grinding aid Alkanolamine admixture Compressive strength

Engineered for non-substitutable performance, this 98% Diisopropanolamine (DIPA) delivers unmatched application-specific value. In cement grinding, EDIPA (a DIPA derivative) boosts 28-day compressive strength by 8.4%—a 6.5× differential over DEIPA. For personal care, DIPA replaces DEA with a superior NOAEL of 300 mg/kg/day, reducing toxicological liability. Gas processors rely on DIPA-based Sulfinol-D for kinetic H₂S selectivity over CO₂ and high organic sulfur solubility. In metalworking, DIPA-derived amides provide enhanced corrosion inhibition and alkalinity reserves, extending fluid service life. A multi-industry powerhouse compound.

Molecular Formula C6H15NO2
C6H15NO2
(CH3CHOHCH2)2NH
Molecular Weight 133.19 g/mol
CAS No. 110-97-4
Cat. No. B056660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropanolamine
CAS110-97-4
Synonyms1,1’-Iminobis[2-propanol];  1,1’-Iminodi-2-propanol;  Bis(2-hydroxypropyl)amine;  Bis(2-propanol)amine;  DIPA;  DIPA (alcohol);  Di-2-propanolamine;  N,N-Bis(2-hydroxypropyl)amine;  N,N-Diisopropanolamine;  NSC 4963
Molecular FormulaC6H15NO2
C6H15NO2
(CH3CHOHCH2)2NH
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC(CNCC(C)O)O
InChIInChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3
InChIKeyLVTYICIALWPMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (>=10 mg/ml) (NTP, 1992)
Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons.
In water, 8.6X10+5 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 87

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropanolamine (CAS 110-97-4) Chemical Properties and Industrial Procurement Overview


Diisopropanolamine (DIPA, CAS 110-97-4) is a secondary alkanolamine with the molecular formula C₆H₁₅NO₂ and molecular weight 133.19 g/mol. Structurally, DIPA features two isopropanol groups attached to a central nitrogen atom, distinguishing it from ethanolamine-based analogs (MEA, DEA, TEA) and its isopropanolamine family members MIPA and TIPA [1]. The compound is a white hygroscopic crystalline solid at room temperature with a melting point of 38–45°C, boiling point of 249–250°C (at 745–1013 mmHg), density of 1.004 g/mL at 25°C, and water solubility of 870 g/L at 20°C . Its vapor pressure is 0.02 hPa at 20°C, indicating low volatility . DIPA is commercially produced via the reaction of propylene oxide with ammonia and is available in purity grades up to ≥98% from major chemical suppliers including Dow, BASF, and Sigma-Aldrich [2].

Why Diisopropanolamine (DIPA) Cannot Be Replaced by Generic Alkanolamines in Critical Formulations


Generic substitution of DIPA with structurally similar alkanolamines such as diethanolamine (DEA), monoethanolamine (MEA), triethanolamine (TEA), or triisopropanolamine (TIPA) is technically invalid due to fundamental differences in steric hindrance, reactivity kinetics, and degradation pathways. DIPA's branched isopropanol groups confer greater steric bulk compared to the linear ethanol groups of DEA, which directly alters nucleophilic reactivity and acid-gas absorption selectivity [1]. In cement grinding applications, ethanol-diisopropanolamine (EDIPA, a DIPA derivative) produces a 28-day compressive strength increase of 8.4% at 0.015% dosage, while DEIPA yields only a 1.3% increase at the same dosage—a 6.5× differential that cannot be replicated by substituting ethanolamine-based alternatives [2]. Toxicologically, DIPA demonstrates markedly different cellular incorporation into phospholipids and choline uptake kinetics compared to DEA, with DIPA exhibiting lower systemic toxicity risk due to reduced metabolic interference with choline homeostasis [3]. These quantifiable, application-specific performance gaps establish DIPA as a non-substitutable molecular entity in engineered industrial formulations.

Diisopropanolamine (DIPA) Technical Differentiation Evidence: Quantitative Performance vs. Comparators


EDIPA vs. DEIPA vs. TIPA: Quantified 28-Day Compressive Strength Enhancement in Portland Cement

In a controlled cement mortar study at 0.015% admixture dosage, ethanol-diisopropanolamine (EDIPA, a DIPA derivative) achieved a 28-day compressive strength increase of 8.4% over control, compared to DEIPA at 6.3% (7-day) and only 1.3% at 28-day, and TIPA at 5.8% (7-day) and 4.3% at 28-day. This demonstrates EDIPA's unique capacity to sustain long-term strength development where DEIPA's effect largely diminishes after early hydration [1].

Cement grinding aid Alkanolamine admixture Compressive strength

EDIPA vs. DEIPA: Hydration Peak Temperature Time Shift in Cement Systems

Isothermal calorimetry testing revealed that EDIPA accelerates the hydration peak time by 50 minutes compared to control, achieving a maximum heat release rate of 0.782°C/min. This accelerated hydration profile is a direct consequence of DIPA's steric structure influencing aluminate and ferrite phase dissolution kinetics [1].

Cement hydration kinetics Isothermal calorimetry Grinding aid

DIPA vs. DEA: Differential Cellular Toxicity and Choline Uptake Interference

In Chinese hamster ovary (CHO) cell studies, DIPA demonstrated significantly lower incorporation into cellular phospholipids compared to DEA. At equimolar concentrations (1 mM), DIPA reduced choline uptake by approximately 30% versus DEA's near-complete inhibition. DEA exposure resulted in measurable depletion of intracellular choline pools, a mechanism directly linked to systemic neurotoxicity and developmental effects, whereas DIPA exhibited minimal interference with choline homeostasis [1].

Toxicology Phospholipid synthesis Risk assessment

DIPA vs. DEA: No-Observed-Adverse-Effect Level (NOAEL) in 13-Week Rat Oral Toxicity Study

In a 13-week drinking water study in rats, DIPA exhibited a NOAEL of 300 mg/kg/day, with no treatment-related effects on body weight, organ weights, hematology, or clinical chemistry parameters. In contrast, DEA in comparable studies produced kidney and liver toxicity at doses as low as 150 mg/kg/day. The absence of DEA-characteristic phospholipidosis and choline deficiency pathology in DIPA-treated animals confirms that the methyl substitution on the isopropanol group confers a distinct toxicological profile [1].

Repeated-dose toxicity Regulatory toxicology NOAEL

DIPA (Sulfinol-D) vs. MDEA (Sulfinol-M): Selective H₂S Removal with Enhanced Organic Sulfur Solubility

The Sulfinol-D process, utilizing DIPA as the chemical solvent component blended with sulfolane, is specifically optimized for selective H₂S removal from gas streams containing both H₂S and CO₂, while simultaneously providing superior solubility for organic sulfur compounds including carbonyl sulfide (COS) and mercaptans. In contrast, Sulfinol-M employs methyldiethanolamine (MDEA) and is preferentially selected for bulk CO₂ removal applications. DIPA's secondary amine structure with sterically hindered isopropanol groups confers a kinetically slower reaction with CO₂, enabling H₂S to be absorbed selectively—a critical performance attribute for meeting pipeline gas specifications [1] [2].

Acid gas sweetening Sulfinol process Natural gas treatment

DIPA-Derived Amide vs. DEA-Derived Amide: Superior Corrosion Inhibition and Reserve Alkalinity in Metalworking Fluids

Commercial technical datasheets for PEL-AMID™ TDP-1.2, a DIPA-derived amide, explicitly state that the product "provides superior corrosion inhibition and reserve alkalinity than diethanolamine derived amides" [1]. This performance differential is attributed to the branched isopropanol structure of DIPA, which forms a more hydrophobic amide with enhanced oil solubility and film-forming characteristics. The improved reserve alkalinity extends fluid service life by maintaining pH buffering capacity longer than linear ethanolamine-based amides under acidic contaminant exposure.

Metalworking fluid Corrosion inhibitor Amide synthesis

Diisopropanolamine (DIPA) Optimal Application Scenarios for Procurement Decision-Making


Cement Grinding Aid Formulations Requiring Superior 28-Day Late Strength Development

Cement manufacturers and grinding aid formulators seeking to maximize 28-day compressive strength should specify EDIPA (ethanol-diisopropanolamine) over DEIPA or TIPA. As demonstrated in Section 3, EDIPA at 0.015% dosage delivers an 8.4% strength increase at 28 days compared to 1.3% for DEIPA—a 6.5× performance differential [1]. This scenario is particularly critical for structural concrete applications where late-age strength specifications govern project acceptance criteria and where cement fineness limitations constrain early-strength-focused approaches.

Personal Care and Cosmetic Formulations Where DEA Replacement Is Required for Regulatory or Safety Compliance

Formulators of shampoos, liquid soaps, and emulsifying systems who face regulatory pressure or consumer demand to eliminate DEA (classified as a possible human carcinogen in some jurisdictions) should substitute DIPA. The toxicological evidence in Section 3 demonstrates DIPA's NOAEL of 300 mg/kg/day versus DEA's toxicity threshold of ≤150 mg/kg/day, and its minimal interference with choline uptake versus DEA's near-complete inhibition [1] [2]. DIPA maintains comparable basicity and emulsification functionality while substantially reducing toxicological liability in safety dossiers.

Natural Gas Sweetening Operations Requiring Selective H₂S Removal with Organic Sulfur Co-Absorption

Gas processing facilities treating sour natural gas with elevated H₂S/CO₂ ratios or containing COS and mercaptan contaminants should specify DIPA-based Sulfinol-D solvent systems. The class-level evidence in Section 3 confirms DIPA's kinetic selectivity for H₂S over CO₂ and its superior organic sulfur solubility compared to MDEA-based Sulfinol-M [1]. This application scenario applies to gas plants where pipeline tariff specifications require H₂S below 4 ppmv while CO₂ can remain at 2-3 mol%, avoiding unnecessary CO₂ stripping energy costs.

Metalworking Fluid Formulations Requiring Extended Sump Life via Enhanced Corrosion Inhibition and Alkalinity Reserve

Formulators of synthetic and semi-synthetic metalworking fluids for ferrous metal machining (tapping, broaching, drawing) should select DIPA-derived amides over DEA-derived amides. Vendor technical data confirm that DIPA-based amides provide superior corrosion inhibition and reserve alkalinity [1]. The enhanced alkalinity reserve directly correlates to longer fluid service intervals and reduced biocide consumption under acidic contaminant loading from metal fines oxidation, delivering measurable reductions in fluid disposal costs and machine downtime.

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